Bromophos-ethyl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-bromo-2,5-dichlorophenoxy)-diethoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrCl2O3PS/c1-3-14-17(18,15-4-2)16-10-6-8(12)7(11)5-9(10)13/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGUFOITWDSNQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=CC(=C(C=C1Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrCl2O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041684 | |
| Record name | Bromophos-ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to pale yellow liquid; [Merck Index] | |
| Record name | Bromophos-ethyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Boiling Point |
122-133 °C at 0.001 mm Hg | |
| Record name | BROMOPHOS-ETHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6574 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Solubility (20 °C): 0.14 mg/l water; completely soluble in most common solvents., Soluble in all organic solvents, In water, 0.44 mg/l @ 20 °C | |
| Record name | BROMOPHOS-ETHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6574 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.52-1.55 at 20 °C | |
| Record name | BROMOPHOS-ETHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6574 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
4.6X10-5 mm Hg @ 30 °C (6.1 mPa at 30 °C) | |
| Record name | BROMOPHOS-ETHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6574 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless to pale yellow liquid | |
CAS No. |
4824-78-6 | |
| Record name | Bromophos-ethyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4824-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Bromophos-ethyl [BSI:ISO] | |
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| Record name | Bromophos-ethyl | |
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| Record name | Bromophos-ethyl | |
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| Record name | BROMOPHOS-ETHYL | |
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| Record name | BROMOPHOS-ETHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6574 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Molecular and Biochemical Mechanisms of Action
Acetylcholinesterase (AChE) Inhibition: Primary Mode of Action
The principal mechanism of bromophos-ethyl's toxicity is the inhibition of the enzyme acetylcholinesterase (AChE). herts.ac.ukrsc.org This enzyme is vital for the normal transmission of nerve impulses. ashlandmass.com Organophosphates, including this compound, are considered irreversible inhibitors of AChE. scholarsresearchlibrary.comnih.gov
This compound itself is not a direct inhibitor of AChE. publish.csiro.au It belongs to the phosphorothioate (B77711) (P=S) group of organophosphates, which require metabolic activation. rsc.orgscholarsresearchlibrary.com In the target organism, it undergoes desulfuration, a process where the sulfur atom is replaced by an oxygen atom, converting it to its highly reactive oxygen analog, or oxon. rsc.orgscholarsresearchlibrary.compublish.csiro.au This oxon is the active inhibitor of AChE. publish.csiro.au
The oxon analog of this compound acts as a substrate mimic for acetylcholine (B1216132), the natural substrate of AChE. nih.gov It binds to the active site of the enzyme, specifically to the serine hydroxyl group at the esteratic site. nih.govjocpr.com This interaction results in the phosphorylation of the serine residue. nih.govjocpr.comwho.int While the initial binding is a reversible complex, it rapidly proceeds to the formation of a stable, covalent bond between the phosphorus atom of the insecticide and the oxygen atom of the serine residue. nih.govjocpr.com This phosphorylation effectively inactivates the enzyme. nih.gov
The process can be summarized in the following steps:
Metabolic Activation: this compound (a thion) is converted to its oxygen analog (an oxon). publish.csiro.au
Enzyme Binding: The oxon binds to the AChE active site. nih.gov
Phosphorylation: The serine hydroxyl group at the esteratic site is phosphorylated, forming a stable, covalent bond. nih.govjocpr.comwho.int
Enzyme Inactivation: The phosphorylated enzyme is no longer able to hydrolyze acetylcholine. mdpi.com
This inhibition is considered irreversible because the dephosphorylation process is extremely slow. nih.gov Over time, a process known as "aging" can occur, which involves the dealkylation of the phosphorylated enzyme, further strengthening the bond and making reactivation by nucleophilic agents like oximes impossible. jocpr.com
The inactivation of AChE leads to the accumulation of the neurotransmitter acetylcholine (ACh) at cholinergic synapses. ashlandmass.comscholarsresearchlibrary.comwho.int These synapses are found in the central nervous system, autonomic ganglia, parasympathetic nerve endings, and at neuromuscular junctions. ashlandmass.com The excess ACh continuously stimulates cholinergic receptors, which include muscarinic and nicotinic receptors, leading to a state known as a cholinergic crisis. ashlandmass.comjocpr.comwikipedia.org
Overstimulation of muscarinic receptors , located primarily on effector organs of the parasympathetic nervous system, results in a range of symptoms often remembered by the mnemonic SLUDGE: Salivation, Lacrimation, Urination, Defecation, Gastrointestinal distress, and Emesis (vomiting). wikipedia.orgnih.gov Other muscarinic effects include excessive bronchial secretions, constricted pupils (miosis), and a slowed heart rate (bradycardia). cdc.govlitfl.com
Overstimulation of nicotinic receptors , found at neuromuscular junctions and in autonomic ganglia, initially causes muscle fasciculations (twitches) and cramps. ashlandmass.comcdc.gov However, prolonged stimulation leads to depolarization of the end-plate, resulting in muscle weakness and eventually flaccid paralysis. ashlandmass.comwikipedia.org This paralysis can affect the respiratory muscles, leading to respiratory failure, which is a common cause of death in organophosphate poisoning. ashlandmass.com
In the central nervous system, the accumulation of ACh can cause a variety of effects, including restlessness, tremors, confusion, seizures, and depression of the respiratory center. ashlandmass.comgoogle.com
Non-Cholinergic Mechanisms of Toxicity
Some studies suggest that organophosphates can induce oxidative stress, leading to the generation of reactive oxygen species that can damage cellular components. msdvetmanual.com There is also evidence that these compounds can affect other enzymes and proteins, and may have direct effects on neuronal membranes and ion channels. sid.ir For instance, some organophosphates have been shown to interact with the GABAergic system, which could contribute to convulsive activity. sid.ir Additionally, a phenomenon known as the "intermediate syndrome" has been observed, which is characterized by muscle weakness appearing 24-96 hours after exposure and is thought to involve pre- and post-synaptic dysfunction of neuromuscular transmission. ashlandmass.commsdvetmanual.com Bromophos is one of the organophosphates that has been associated with this syndrome. msdvetmanual.com
Molecular Basis of Selectivity and Broad-Spectrum Activity
This compound is described as a broad-spectrum insecticide, meaning it is effective against a wide range of insect pests, including both biting and sucking insects. herts.ac.ukipm-coalition.orginchem.org This broad activity is due to its fundamental mechanism of targeting AChE, an enzyme that is highly conserved and essential for nerve function across a vast array of insect species. neptjournal.com
The selectivity of this compound, and organophosphates in general, between insects and mammals is based on several factors:
Differential Metabolism: Mammals and insects may metabolize the compound at different rates. Mammals, for instance, may have more efficient detoxification pathways that break down the insecticide before it can be converted to its toxic oxon form or that can hydrolyze the oxon itself. msdvetmanual.com For example, the liver is a primary site for both the activation and detoxification of organophosphates. scholarsresearchlibrary.com
Target Site Sensitivity: There can be structural differences in the AChE enzyme between species. nih.gov Research has shown that even within different strains of the same insect species, variations in AChE can lead to resistance. publish.csiro.au While the active site is generally conserved, subtle differences in its structure or the surrounding amino acids can affect the binding affinity and phosphorylation rate by the organophosphate oxon. researchgate.net
Rate of Absorption and Excretion: The physical and chemical properties of the insecticide, such as its lipophilicity, influence how it is absorbed, distributed, and stored in the body. scholarsresearchlibrary.com More lipophilic compounds like bromophos can be stored in fat tissue, potentially leading to prolonged toxicity. scholarsresearchlibrary.com
A study comparing bromophos and this compound in rats found that this compound was significantly more toxic. nih.govoup.com This difference was attributed to this compound being a more potent inhibitor of cholinesterase in vivo, despite similar inhibitory activity of their oxons on brain AChE in vitro, suggesting that metabolic and pharmacokinetic differences play a crucial role in their differential toxicity. nih.govoup.com
Toxicokinetics and Biotransformation in Biological Systems
Absorption, Distribution, and Excretion Kinetics
Studies in mammalian models, primarily rats, have demonstrated that bromophos-ethyl is absorbed following oral administration. inchem.org The compound's journey through the body involves absorption from the gastrointestinal tract, distribution to various tissues, and subsequent excretion. inchem.org
Gastrointestinal and Dermal Absorption Profiles
This compound is readily absorbed from the gastrointestinal tract after oral ingestion. inchem.org Like many organophosphorus pesticides, it can also be absorbed through the intact skin. who.intherts.ac.uk The lipophilic nature of organophosphates can facilitate dermal penetration, which tends to be a slower process compared to gastrointestinal absorption. cabidigitallibrary.org
Tissue Distribution and Accumulation Tendencies (e.g., Liver, Kidney, Spleen, Brain)
Following oral administration in rats, studies using radiolabelled this compound showed that the highest concentrations of radioactivity, outside of the gastrointestinal tract, were found in the liver, kidney, spleen, and brain within four hours. inchem.org However, these levels declined sharply within 24 hours, indicating that this compound does not tend to accumulate in specific organs. inchem.org When administered intraperitoneally, a slower release from peritoneal and mesenteric fat was observed. inchem.org Research has also indicated the potential for this compound to accumulate in fat tissue. mdpi.comherts.ac.uknih.gov
Table 1: Distribution of this compound Residues in Cattle Tissue This table is interactive. You can sort and filter the data.
| Sample Interval (days after last treatment) | Fillet Beef (ppm) | Roasting Beef (ppm) | Kidney (ppm) | Liver (ppm) | Kidney Fat (ppm) | Subcutaneous Fat (ppm) |
|---|---|---|---|---|---|---|
| 1 | 0.015 | 0.015 | 0.010 | <0.005 | 0.132 | 0.056 |
| 1 | 0.017 | 0.006 | 0.006 | <0.005 | 0.193 | 0.065 |
| 3 | 0.010 | 0.008 | 0.007 | <0.005 | 0.236 | n.a. |
| 3 | 0.007 | 0.007 | 0.010 | <0.005 | 0.219 | n.a. |
| 7 | <0.005 | <0.005 | <0.005 | <0.005 | 0.218 | n.a. |
| 7 | <0.005 | 0.010 | <0.005 | <0.005 | 0.183 | n.a. |
Source: Boehringer, 1968, as cited in WHO, 1972 inchem.org
Excretion Pathways and Rates in Mammalian Models
In rats, the excretion of orally administered this compound is almost complete within four days. inchem.org Following a single oral dose, approximately 40% of the administered radioactivity was excreted in the urine and 60% in the faeces. inchem.org When administered via intraperitoneal or subcutaneous routes, the majority of the substance was also excreted in the faeces. inchem.org Biliary excretion is a significant pathway, with radioactivity detected in the bile 40 minutes after administration into the duodenum, and 40% of the dose excreted via this route within 9 hours. inchem.org
Metabolic Pathways and Metabolite Identification
The biotransformation of this compound is a critical process that determines its toxic potential and its detoxification. The primary metabolic route involves the cleavage of the phenyl-O-P bond. inchem.org
Oxidation to this compound Oxon: The Active Metabolite
A key step in the bioactivation of this compound is its oxidative conversion to the corresponding oxygen analogue, this compound oxon. publish.csiro.aupublish.csiro.au This metabolite is a more potent inhibitor of acetylcholinesterase, the primary target of organophosphate toxicity. herts.ac.ukpublish.csiro.au However, studies have shown that neither this compound nor its highly active metabolite, this compound oxon, were found in the urine or faeces of rats following oral administration, suggesting they are further metabolized. inchem.org
Hydrolysis and Debromination Pathways
The biotransformation of this compound involves several key chemical reactions, including hydrolysis and debromination, which are critical to its detoxification. The specific pathways can vary depending on the biological system.
One significant metabolic process is the oxidative desulfuration of the P=S group to a P=O group, converting this compound into its more potent oxygen analog, bromoxon-ethyl (O,O-diethyl-O-(4-bromo-2,5-dichlorophenyl) phosphate). This oxon is the active acetylcholinesterase inhibitor. publish.csiro.au Following this activation step, the molecule undergoes further degradation.
A primary detoxification route is debromination, a process where the bromine atom is removed from the phenyl ring. This has been observed to result in the formation of O,O-diethyl-O-(2,5-dichlorophenyl) phosphorothioate (B77711). researchgate.net In studies on the cattle tick, Boophilus microplus, debromination was identified as a major metabolic pathway. publish.csiro.au The process appears to occur after the initial oxidation to the oxon. The resulting debrominated oxon is then rapidly de-ethylated to form water-soluble products. publish.csiro.au This suggests a sequential pathway where oxidation precedes debromination and subsequent hydrolysis of the ethyl groups. publish.csiro.au
Hydrolytic activity, specifically the cleavage of the aryl-phosphate bond to release the phenolic moiety, is another critical pathway, though its prominence varies between species. In rats, for instance, cleavage of this bond leads to the formation of 4-bromo-2,5-dichlorophenol (B52177). inchem.org However, in B. microplus larvae, there is a notable absence of phenolic derivatives, indicating that cleavage of the aryl-phosphate bond does not occur in this species. publish.csiro.au Instead, de-ethylation (hydrolysis of the ethyl ester linkages) appears to be the more dominant hydrolytic process following debromination. publish.csiro.au
Formation of Water-Soluble Conjugates and Phenolic Metabolites
The metabolic fate of this compound ultimately leads to the formation of more polar, water-soluble compounds that can be readily excreted from the body. The nature of these metabolites, particularly the presence of phenolic compounds versus other conjugates, differs significantly across species.
In mammals, such as rats, the primary metabolites identified in excreta are phenolic. inchem.org Following oral administration, the main metabolites found are 4-bromo-2,5-dichlorophenol and its subsequent conjugates. inchem.org Unchanged this compound, its oxygen analog (bromoxon-ethyl), and desethyl-bromophos-ethyl were reportedly absent in the excrement, indicating that the molecule is extensively metabolized through cleavage of the aryl-phosphate bond and subsequent conjugation of the resulting phenol. inchem.org
Conversely, in studies with larvae of the cattle tick Boophilus microplus, the metabolic profile is distinctly different. The primary water-soluble metabolites are largely debrominated derivatives rather than phenolic conjugates. publish.csiro.au The detoxification process in this invertebrate involves oxidation to the oxon, followed by debromination and then de-ethylation, producing water-soluble products without cleaving the phosphate-phenol bond. publish.csiro.au The complete absence of phenolic derivatives in these larvae highlights a fundamental difference in the biotransformation pathway compared to mammals. publish.csiro.au The major water-soluble metabolite was identified as the debromo-deethyl derivative of the oxon. publish.csiro.au
The formation of these water-soluble end products is summarized in the table below, highlighting the key differences observed.
| Species | Primary Metabolic Pathway | Key Water-Soluble Metabolites | Reference |
| Rat | Aryl-phosphate bond cleavage | 4-bromo-2,5-dichlorophenol and its conjugates | inchem.org |
| Boophilus microplus (Cattle Tick) | Oxidation followed by debromination and de-ethylation | Debromo-deethyl derivative of the oxon | publish.csiro.au |
Interspecies Variations in Metabolism
Significant interspecies variations exist in the metabolism of this compound, influencing its toxicokinetics and efficacy. These differences are evident when comparing metabolic pathways in mammals, invertebrates, and aquatic organisms.
The most striking variation is observed in the primary cleavage site of the molecule. In rats, metabolism is dominated by the hydrolytic cleavage of the aryl-phosphate bond, leading to the excretion of 4-bromo-2,5-dichlorophenol and its conjugates. inchem.org In contrast, the cattle tick (Boophilus microplus) does not appear to utilize this pathway at all. Instead, it relies on a sequence of oxidation, debromination, and de-ethylation, with the water-soluble fraction being largely composed of debrominated and de-ethylated products. publish.csiro.au
Further variation is seen in the rate and capacity of detoxification pathways, even between different strains of the same species. In B. microplus, a resistant strain (MA) demonstrated a significantly enhanced ability to detoxify the active bromoxon-ethyl metabolite compared to susceptible (Y) and other resistant (B) strains. publish.csiro.au This increased detoxification in the MA strain resulted in lower internal levels of the toxic oxon and was attributed to a faster degradation of the oxon into the water-soluble fraction. publish.csiro.au
Studies on aquatic species also point to differential biotransformation capabilities. Research involving several organophosphates, including bromophos, in guppies (Poecilia reticulata) revealed that wide variations in toxicity could be attributed to differences in metabolism via oxidative and glutathione-mediated systems. researchgate.net While not specific to this compound, it is established that the significance of glutathione (B108866) S-transferase (GST) pathways can differ for organophosphates with ethoxy groups, like this compound, compared to those with methoxy (B1213986) groups. researchgate.net
These variations underscore the complexity of extrapolating metabolic data across different species. The key metabolic routes are summarized below, illustrating the divergent pathways.
| Species/Group | Predominant Metabolic Route | Key Processes | Reference |
| Rat (Mammal) | Aryl-phosphate bond hydrolysis | Cleavage to form phenolic metabolites | inchem.org |
| Boophilus microplus (Invertebrate) | Debromination and De-ethylation | Oxidation to oxon, followed by removal of bromine and ethyl groups | publish.csiro.au |
| Guppy (Fish) | Oxidative and Glutathione-mediated pathways | General organophosphate metabolism with high species variability | researchgate.net |
Toxicological Profiles and Adverse Biological Effects
Mammalian Toxicology and Mechanisms of Systemic Effects
Bromophos-ethyl is an organophosphorus pesticide that is moderately to highly toxic to mammals upon ingestion herts.ac.ukontosight.aiherts.ac.uk. Its primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the normal functioning of the nervous system herts.ac.ukontosight.ainih.gov. Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine (B1216132) at nerve endings, resulting in overstimulation of cholinergic receptors throughout the body epa.govashlandmass.com. This overstimulation accounts for the systemic toxic effects observed. The compound is classified as a non-systemic insecticide with both contact and stomach action herts.ac.uk.
Acute exposure to this compound can induce a range of toxic signs characteristic of organophosphate poisoning nih.govhpc-standards.com. These manifestations result from the overstimulation of muscarinic, nicotinic, and central nervous system (CNS) receptors epa.govashlandmass.com. In animal studies, observed symptoms include tremors, clonic convulsions, exophthalmos (bulging eyes), lacrimation (tearing), salivation, and respiratory distress (dyspnea), which can progress to terminal paralysis hpc-standards.comcore.ac.uk. The primary cause of death in severe organophosphate poisoning is typically respiratory failure, resulting from a combination of respiratory depression due to effects on the CNS, bronchoconstriction, increased pulmonary secretions, and paralysis of respiratory muscles epa.govashlandmass.com.
Studies have determined the median lethal dose (LD50) for this compound in various species, quantifying its acute toxicity. It is noted to be significantly more toxic than its structural homolog, bromophos nih.gov.
| Species | Route | LD50 Value | Reference |
|---|---|---|---|
| Rat | Oral | 52 mg/kg | hpc-standards.com |
| Rat | Oral | 91 +/- 14 mg/kg | nih.gov |
| Mouse | Oral | 210 mg/kg | chemservice.com |
| Rabbit | Dermal | 500 mg/kg | hpc-standards.com |
The principal effect observed in chronic and subchronic exposure studies with this compound is the inhibition of cholinesterase activity. This enzymatic depression has been noted in plasma, red blood cells (erythrocytes), the brain, and the liver in studies involving rats and dogs nih.govinchem.org. Generally, plasma cholinesterase is the most sensitive indicator of exposure inchem.org.
A single dose administered to rats demonstrated maximum cholinesterase inhibition in red blood cells after two hours and in plasma after eight hours inchem.org. In longer-term studies, the no-effect level for plasma cholinesterase inhibition was established at 0.78 mg/kg body weight/day in rats and 0.4 mg/kg body weight/day in dogs in two-year studies inchem.org. In cattle, regular spraying at a 0.05% concentration led to a decrease in cholinesterase activity to 40-50% of the normal level after several weeks, after which the level remained stable journals.co.za.
In a two-year study with rats, this compound did not exhibit carcinogenic activity at the dosage levels used inchem.org. However, studies in both rats and dogs found that the compound increased the urinary excretion of ascorbic acid and dehydroascorbic acid, although the underlying cause for this was not determined inchem.orginchem.org. For most organophosphorus compounds, cholinesterase depression is the most sensitive indicator of an effect; this compound is a notable exception where these changes in urinary acids occurred at doses where serum cholinesterase depression was not significant inchem.org.
Certain organophosphorus compounds can induce a condition known as organophosphate-induced delayed neuropathy (OPIDN), a neurodegenerative disorder characterized by the distal degeneration of axons in the peripheral and central nervous systems researchgate.net. This condition is initiated by the inhibition and subsequent "aging" of a specific nervous tissue enzyme called Neuropathy Target Esterase (NTE) ecetoc.orgwho.intinchem.org.
To assess the potential for this compound to cause this delayed neurotoxic effect, studies were conducted in hens, the standard animal model for OPIDN testing ecetoc.org. In one study, hens were given an oral dose of 600 mg/kg of this compound and observed for six weeks; no neurological abnormalities were seen inchem.org. Another study involved administering daily doses for a month, and again, neuropathological examination revealed no changes core.ac.ukinchem.org. These findings indicate that this compound does not cause delayed neurological injury inchem.org.
Research specifically investigating the immunotoxicity of this compound is limited in the available literature. Similarly, there is a scarcity of direct research on its potential as an endocrine disruptor. One long-term study on the related compound, bromophos, noted that female dogs in a high-dose group experienced less frequent estrus, which could suggest a potential effect on the endocrine system who.int. However, this finding pertains to the methyl analog and not this compound itself. As previously mentioned, studies on this compound did find increased urinary excretion of ascorbic and dehydroascorbic acids in rats and dogs, but the toxicological significance of this finding in relation to endocrine function was not established inchem.orginchem.org.
Reproductive and Developmental Toxicology Studies
The potential for this compound to adversely affect reproduction and development has been evaluated. A three-generation reproduction study was conducted in rats, where the animals were fed diets containing this compound. The results of this study indicated no adverse effects on reproduction inchem.org. Furthermore, studies in rats did not show any teratogenic activity, suggesting that the compound does not cause birth defects at the doses tested inchem.org.
Potentiation Effects of Co-exposure with Other Pesticides
The acute toxicity of an organophosphate can sometimes be enhanced when an organism is simultaneously exposed to another pesticide, a phenomenon known as potentiation. Studies have shown that the acute toxicity of this compound is potentiated when co-administered with several other organophosphate insecticides inchem.org.
In rats: Potentiation was demonstrated with bromophos, chlorfenvinphos, coumaphos, malathion (B1675926), mevinphos, and parathion-methyl inchem.org.
In mice: Potentiation was observed with chlorfenvinphos, diazinon, dimethoate, ethion, and malathion inchem.org.
Environmental Fate and Ecotoxicological Impact Assessment
Environmental Degradation Pathways and Kinetics
The degradation of Bromophos-ethyl in the environment is a complex process influenced by multiple factors. The primary pathways involve the chemical breakdown by water (hydrolysis) and light (photolysis), as well as breakdown by microorganisms.
Hydrolysis is a significant pathway for the degradation of this compound in aquatic environments. The rate of this process is highly dependent on the pH of the water. The compound is relatively stable in neutral to acidic conditions but undergoes saponification (alkaline hydrolysis) in distinctly alkaline mediums. inchem.org
One study reports a hydrolysis half-life (DT₅₀) of 27 days at 20°C and a neutral pH of 7. herts.ac.uk However, more detailed kinetic studies on the related compound bromophos show a clear pH dependency, with hydrolysis occurring much more rapidly under alkaline conditions. For bromophos, the half-life at pH 13 and 22°C is just 3.5 hours. nih.gov While specific kinetic data for this compound across a wide pH range is limited, the general principle of accelerated degradation in alkaline conditions is applicable to organophosphate esters.
Table 1: Hydrolysis Half-Life of Bromophos (Related Compound) at Various pH Levels
| pH | Half-Life (Days) |
|---|---|
| 5 | 167.5 |
| 7 | 54.8 |
| 9 | 1.6 |
Source: Data derived from kinetic studies on the related compound, bromophos. nih.gov
However, studies on the closely related compound, bromophos, suggest that photolysis on soil surfaces is a potential degradation pathway. In one study, the half-life of bromophos in soil exposed to light (wavelengths greater than 290 nm) was 48.3 days, compared to 80 days in a non-illuminated control sample. nih.gov This indicates that sunlight can accelerate the degradation of the compound in terrestrial environments. It is also suggested that photolysis may be an important fate process for bromophos in sunlit surface waters. nih.gov
Biodegradation by soil and water microorganisms is a critical process for the dissipation of this compound. nih.gov The compound is generally considered to be not persistent in soil systems. herts.ac.uk The degradation process is carried out by various bacteria and fungi that can utilize organophosphorus compounds as a source of carbon or phosphorus. nih.govresearchgate.net Enzymes such as organophosphate hydrolase, produced by bacteria like Pseudomonas and Acinetobacter species, play a key role in catalyzing the initial step of degradation. nih.govresearchgate.net
Studies comparing this compound to its methyl analog (bromophos) indicate that this compound degrades somewhat more slowly in soil, though neither compound exhibits significant persistence. inchem.org Research on the degradation of this compound in different soil types demonstrated its dissipation over several weeks.
Table 2: Degradation of this compound in Various Soil Types
| Time (Weeks) | High Moorland Soil (% Remaining) | Ingelheim Sand Soil (% Remaining) | Clay Soil (% Remaining) |
|---|---|---|---|
| 0 | 100 | 100 | 100 |
| 1 | 42 | 58 | 55 |
| 2 | 28 | 45 | 40 |
| 4 | 15 | 30 | 25 |
| 8 | 8 | 18 | 12 |
| 16 | 3 | 10 | 5 |
| 26 | <1 | 4 | 2 |
Source: Adapted from Eichler, 1970, as cited in WHO Pesticide Residues Series 2. inchem.org
The degradation of this compound results in the formation of several transformation products, also known as metabolites. up.pt The identification of these products is essential, as they can sometimes be more persistent or toxic than the parent compound. up.ptusgs.gov
By analogy with the degradation of bromophos, the major expected metabolites of this compound are:
2,5-dichloro-4-bromophenol : This is formed by the cleavage of the phosphate (B84403) ester bond. inchem.org
Bromoxon-ethyl : This is the oxygen analog of this compound, formed by oxidative desulfuration. This transformation can occur in plants and is of toxicological significance as oxon analogs are often more potent inhibitors of acetylcholinesterase. inchem.org
Desethyl this compound : This metabolite results from the removal of one of the ethyl groups from the phosphate moiety. inchem.org
In studies on plants treated with this compound, residues of bromoxon-ethyl have been detected, although typically at levels less than 10% of the parent compound residue. inchem.org The persistence of these individual transformation products in the environment requires further specific investigation.
Environmental Persistence and Mobility
The mobility of this compound in soil is largely determined by its tendency to adsorb to soil particles. chemsafetypro.com This property is often estimated using the octanol-water partition coefficient (Log P or Log Kow), which for this compound is 6.15. herts.ac.uk This high value indicates that the compound is highly lipophilic and has a strong tendency to bind to the organic matter fraction of soil.
A high Log P value suggests a high soil organic carbon-water (B12546825) partition coefficient (Koc). For the related compound bromophos (Log Kow of 5.21), the estimated Koc is 16,000, which classifies it as immobile in soil. nih.gov Given this compound's even higher Log P, its Koc value would be expected to be similar or greater, indicating it will be strongly adsorbed to soil and have a very low potential for leaching into groundwater. herts.ac.ukorst.edu Despite this, a calculated Groundwater Ubiquity Score (GUS), which predicts leaching potential, is not available for this compound. herts.ac.uk
Volatilization from Environmental Surfaces
This compound is recognized as a moderately volatile compound. cdnsciencepub.com This characteristic suggests its potential to transition from solid or liquid states on environmental surfaces, such as soil and water, into a gaseous phase and dissipate into the atmosphere. The likelihood of volatilization is influenced by a substance's vapor pressure and its Henry's Law constant. For this compound, the vapor pressure has been reported as 4.6 x 10⁻⁵ mm Hg at 30°C. researchgate.net Its Henry's Law constant is 1.66 Pa m³/mol, a value that further supports its classification as moderately volatile. cdnsciencepub.com
Ecotoxicity to Non-Target Organisms and Ecological Repercussions
This compound, an organophosphate insecticide, exhibits a broad spectrum of toxicity towards non-target organisms, leading to significant ecological concerns. As an acetylcholinesterase (AchE) inhibitor, it disrupts nerve function in a wide range of animals, not just the intended insect pests. cdnsciencepub.com
The aquatic environment is particularly vulnerable to the effects of this compound, with pronounced toxicity observed across various trophic levels.
Invertebrates: Aquatic invertebrates are highly susceptible to this compound. A high alert for acute ecotoxicity in Daphnia, a genus of small planktonic crustaceans, has been noted, indicating a significant risk to these organisms which form a crucial part of freshwater food webs. cdnsciencepub.com
Fish: this compound is also toxic to fish. The 96-hour lethal concentration (LC50) for the roach (Rutilus rutilus) has been determined to be 0.19 mg/L. nih.gov For rainbow trout, a range of LC50 values from 0.05 to 0.5 mg/L has been reported, underscoring its potential to cause significant fish mortality at low concentrations.
Algae: While organophosphates are generally considered less toxic to algae than other pesticide classes, they can still impact algal populations. nih.govnih.gov Some studies on other organophosphates have shown variable responses, with some species experiencing growth inhibition while others show stimulation, potentially due to the breakdown of the pesticide providing phosphorus, a key nutrient. cdnsciencepub.comcdnsciencepub.comgmoevidence.com However, specific EC50 (the concentration that causes a 50% effect on a test population) values for the growth inhibition of any algal species by this compound are not available in the reviewed literature.
| Organism Group | Species | Endpoint | Value (mg/L) | Reference |
| Invertebrates | Daphnia sp. | Acute Ecotoxicity | High Alert | cdnsciencepub.com |
| Fish | Rutilus rutilus | 96-hour LC50 | 0.19 | nih.gov |
| Fish | Rainbow trout | 96-hour LC50 | 0.05 - 0.5 |
The impact of this compound extends to the terrestrial environment, posing a threat to beneficial invertebrates.
Honeybees: this compound is classified as highly toxic to honeybees. cdnsciencepub.com This high toxicity is a significant concern due to the vital role of bees in pollination. While the high toxicity is established, a specific contact LD50 (the lethal dose for 50% of a population through contact) value for this compound on honeybees is not consistently reported.
Spiders: As natural predators of many insect pests, spiders are important for ecosystem balance. Organophosphate insecticides, in general, can be harmful to spider populations, affecting their abundance and diversity in agricultural landscapes. chemsafetypro.com However, specific toxicity data for this compound on spider species is limited.
Earthworms: Earthworms are crucial for soil health and fertility. While some organophosphates have been shown to be toxic to earthworms, specific LC50 values for this compound are not well-documented in the available literature.
Birds can be exposed to this compound through various routes, including ingestion of contaminated insects or seeds. The acute oral toxicity of this compound to avian species is a significant concern. An acute oral LD50 for the Mallard duck (Anas platyrhynchos) has been reported as 1.42 mg/kg. cdnsciencepub.com However, it is important to note that the study from which this value was recalculated was initially deemed "Invalid" and later reclassified as "Supplemental," indicating potential uncertainties in the data. cdnsciencepub.com
The widespread toxicity of this compound to a variety of non-target organisms suggests the potential for significant impacts on population dynamics and broader ecosystem functions. By reducing the populations of key organisms such as pollinators (honeybees), natural predators (spiders), and decomposers (earthworms), the insecticide can disrupt essential ecological processes. chemsafetypro.comncel.net
Bioaccumulation and Biomagnification Potential
Bioaccumulation refers to the accumulation of a substance in an organism from all sources (e.g., water, food), while biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain.
This compound has a high potential for bioaccumulation in aquatic organisms. This is indicated by its high Bioconcentration Factor (BCF), which is reported to be 10,000 L/kg. herts.ac.uk The BCF is a measure of the extent to which a chemical concentrates in an organism from the surrounding water. A BCF value of this magnitude suggests that this compound can accumulate in the tissues of aquatic organisms to concentrations many times higher than in the surrounding water. chemsafetypro.com
Given its high bioaccumulation potential, there is a corresponding concern for biomagnification. As smaller organisms that have accumulated this compound are consumed by larger predators, the concentration of the pesticide can increase at higher trophic levels. This can lead to toxic effects in top predators, even if the concentration in the water is low.
Pesticide Resistance Mechanisms and Management Strategies
Documented Cases of Bromophos-ethyl Resistance
Resistance to this compound has been recorded in several arthropod species, compromising its efficacy in the field. These instances are critical indicators of the evolutionary pressure exerted by the insecticide on pest populations.
The cattle tick, Rhipicephalus (Boophilus) microplus, is a significant ectoparasite of livestock, and its control has been heavily reliant on chemical acaricides. scielo.brnih.govscielo.br Over time, populations of this tick have developed resistance to numerous compounds, including this compound. herts.ac.uk The development of resistance in R. microplus is a widespread issue, driven by genetic changes within tick populations that lead to modifications in the insecticide's target site, increased metabolic detoxification, or reduced penetration of the acaricide. scielo.brnih.govscielo.br
Another documented case involves the pasture mosquito, Aedes nigromaculis. Research has identified instances of insecticide resistance and cross-resistance in this species, including to bromophos. pesticideresistance.org The Arthropod Pesticide Resistance Database has cataloged cases of pesticide resistance across numerous species, including 632 arthropod species resistant to 364 different compounds as of recent counts. mdpi.com
| Arthropod Pest | Documented Resistance to this compound | Key Findings |
|---|---|---|
| Rhipicephalus (Boophilus) microplus (Cattle Tick) | Yes | Widespread resistance to acaricides, including organophosphates like this compound, is a significant problem in cattle tick populations. scielo.brnih.govscielo.br Resistance arises from genetic modifications affecting the target site, metabolism, or penetration of the insecticide. scielo.brnih.govscielo.br |
| Aedes nigromaculis (Pasture Mosquito) | Yes | Studies have reported resistance and cross-resistance to bromophos in this mosquito species. pesticideresistance.org |
Molecular and Biochemical Mechanisms of Resistance
The ability of arthropods to withstand this compound exposure is rooted in specific genetic and physiological adaptations. These mechanisms can be broadly divided into target-site insensitivity, enhanced metabolic detoxification, and other physiological modifications.
This compound, like other organophosphates, functions by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system. herts.ac.uk Target-site resistance occurs when mutations in the gene encoding AChE reduce the binding affinity of the insecticide to the enzyme, rendering it less effective. nih.govresearchgate.net This allows for the normal breakdown of the neurotransmitter acetylcholine (B1216132), and the nervous system continues to function despite the presence of the insecticide.
While specific mutations conferring resistance to this compound are not extensively detailed in readily available literature, the mechanism is well-established for organophosphates in general. For example, the G119S mutation in the ace-1 gene is known to confer resistance to carbamates and organophosphates in mosquito species like Anopheles gambiae. nih.gov Similarly, mutations such as R30K and I392T in the AChE gene have been identified in organophosphate-resistant populations of the Colorado potato beetle, Leptinotarsa decemlineata. nih.gov It is highly probable that similar mutations in the AChE gene are responsible for target-site resistance to this compound in various arthropod pests.
Metabolic resistance is a common mechanism where the insect's detoxification systems are enhanced, allowing it to break down or sequester the insecticide before it can reach its target site. scielo.brnih.govscielo.br This often involves the overexpression or increased efficiency of specific enzyme families.
Esterases (EST): These enzymes can hydrolyze the ester bonds present in organophosphate insecticides like this compound, rendering them non-toxic. Increased esterase activity is a well-documented mechanism of resistance in many insect species. mdpi.comekb.eg
Cytochrome P450 Monooxygenases (P450s): This large and diverse family of enzymes is crucial for the metabolism of a wide range of foreign compounds, including insecticides. nih.govplos.orgmdpi.com P450s can detoxify this compound through oxidative reactions, and their overexpression is a significant factor in metabolic resistance. nih.gov
Glutathione (B108866) S-Transferases (GSTs): GSTs are another major family of detoxification enzymes that catalyze the conjugation of glutathione to various xenobiotics, making them more water-soluble and easier to excrete. nih.govplos.org Enhanced GST activity can contribute to the detoxification of this compound and other organophosphates. nih.gov
| Enzyme Family | Function in Resistance | Mechanism |
|---|---|---|
| Esterases (EST) | Detoxification | Hydrolyzes the ester bonds in this compound, neutralizing its toxic effects. mdpi.comekb.eg |
| Cytochrome P450 Monooxygenases (P450s) | Detoxification | Oxidizes this compound, facilitating its breakdown into less harmful substances. nih.govplos.orgmdpi.comnih.gov |
| Glutathione S-Transferases (GSTs) | Detoxification | Conjugates glutathione to this compound, increasing its water solubility for easier excretion. nih.govplos.orgnih.gov |
In some cases, resistance can be achieved through physical or behavioral adaptations that limit the insect's exposure to the insecticide.
Penetration Resistance: This involves modifications to the insect's cuticle, making it thicker or less permeable to the insecticide. scielo.brnih.govscielo.br A slower rate of absorption provides more time for metabolic enzymes to detoxify the compound before it reaches the target site in the nervous system.
Behavioral Resistance: This form of resistance involves heritable changes in the insect's behavior that help it avoid contact with the insecticide. escholarship.orgnih.govresearchgate.net For example, insects may develop the ability to detect and avoid treated surfaces or food sources. escholarship.orgplos.org While this mechanism has been documented for various insecticides, specific instances related to this compound are not as well-characterized. researchgate.net The evolution of such avoidance behaviors can significantly reduce the efficacy of insecticide applications in the field. escholarship.org
Cross-Resistance Patterns within Organophosphates
A significant concern in pesticide resistance management is the phenomenon of cross-resistance. This occurs when a resistance mechanism that evolved in response to one insecticide also confers resistance to other, often chemically related, insecticides.
Due to the shared mode of action and similar chemical structures among organophosphates, resistance to this compound can often lead to cross-resistance to other compounds in the same class. For instance, an altered AChE that is less sensitive to this compound is likely to be less sensitive to other organophosphate inhibitors as well. Similarly, enhanced metabolic pathways involving esterases, P450s, or GSTs that can detoxify this compound may also be effective against other organophosphates.
Studies utilizing enzyme-linked immunosorbent assays (ELISAs) have demonstrated the structural similarities that can lead to such cross-reactivity. An ELISA developed for bromophos showed cross-reactivity with chlorpyrifos (B1668852) and fenitrothion, suggesting that antibodies recognize similar structural motifs. researchgate.net Conversely, an ELISA designed for chlorpyrifos also exhibited cross-reactivity with this compound. researchgate.net This molecular-level similarity is a strong indicator of the potential for cross-resistance at the organismal level.
The brown planthopper, Nilaparvata lugens, has shown the development of resistance to a wide array of insecticides, including organophosphates. nih.gov While not specific to this compound, studies on this pest have demonstrated cross-resistance to other insecticides within the same chemical class after being selected for resistance to a particular compound. nih.gov
Implications for Resistance Management in Vector Control and Agriculture
The emergence and spread of resistance to this compound, an organophosphate insecticide, carry significant consequences for both public health and agricultural sectors. As an acetylcholinesterase (AChE) inhibitor, its efficacy is threatened by the same resistance mechanisms that affect other organophosphates (OPs). nih.govnih.govahdb.org.uknih.gov The development of resistance necessitates a shift in management strategies to mitigate control failures and preserve the utility of existing chemical tools.
Implications in Vector Control
Vector control programs, aimed at reducing the transmission of diseases like malaria and dengue, have historically relied on insecticides, including organophosphates. nih.govnih.govwho.int The development of resistance to this compound and other OPs in key vector species, such as Anopheles and Aedes mosquitoes, presents a serious public health challenge. nih.govcdc.govnih.gov
Reduced Efficacy of Interventions: The primary implication of resistance is the failure of insecticide-based interventions. Indoor Residual Spraying (IRS) and larviciding campaigns using this compound or other OPs may no longer effectively reduce vector populations, potentially leading to a resurgence in disease transmission. nih.govcdc.gov
Cross-Resistance: A significant concern is cross-resistance, where a mechanism conferring resistance to this compound also provides resistance to other organophosphates and even carbamates, which share a similar mode of action. wsu.edunih.gov This drastically limits the number of available effective insecticides for rotational use. who.int For instance, studies on various insect species have shown that a single resistance mechanism can reduce susceptibility to multiple OP compounds. wsu.edu
Need for Alternative Chemistries: With the declining effectiveness of OPs, vector control programs are forced to switch to alternative, often more expensive, insecticide classes such as pyrethroids or neonicotinoids. naccho.org However, resistance to these alternatives is also becoming widespread, highlighting the critical need for a limited arsenal (B13267) of effective chemicals. nih.govcdc.gov
Impact on Integrated Vector Management (IVM): Resistance undermines IVM strategies that rely on chemical control as a key component. This forces a greater reliance on non-chemical methods like environmental management and biological control, which may not be sufficient on their own to suppress vector populations to target levels.
The table below illustrates the potential impact of different resistance mechanisms on vector control strategies.
| Resistance Mechanism | Affected Vector Species (Examples) | Primary Impact on Vector Control | Management Strategy Adjustment |
| Target-Site (Altered AChE) | Anopheles gambiae, Culex quinquefasciatus | Failure of organophosphate and carbamate-based IRS and larviciding. frontiersin.orgfrontiersin.org | Rotation to insecticides with different modes of action (e.g., pyrethroids, neonicotinoids). irac-online.org |
| Metabolic (e.g., Esterases, P450s) | Aedes aegypti, Anopheles spp. | Rapid detoxification of the insecticide, leading to reduced mortality at standard application rates. nih.govnaccho.org | Use of synergists (e.g., PBO) where feasible; rotation to unaffected insecticide classes. |
Implications in Agriculture
In agriculture, this compound was used to control a broad spectrum of biting and sucking pests on crops such as maize, cotton, and fruit. herts.ac.uk The development of resistance in agricultural pests has direct economic consequences.
Crop Damage and Yield Loss: The most immediate impact of resistance is increased crop damage from pests that are no longer controlled by this compound applications. This leads to significant yield losses and reduced food quality, impacting farmers' livelihoods and food security. redinational.com
Increased Production Costs: Farmers may respond to control failures by increasing the application frequency or dosage of this compound, which not only accelerates the selection for resistance but also increases production costs. redinational.com The need to switch to newer, more expensive pesticides also adds to the economic burden.
Secondary Pest Outbreaks: The broad-spectrum nature of this compound means it also impacts non-target organisms, including the natural enemies of pests. herts.ac.uk When resistance develops in a primary pest, continued spraying can eliminate its natural predators and competitors, potentially leading to outbreaks of secondary pests.
The following table outlines the implications of organophosphate resistance in key agricultural pest types.
| Pest Type | Example Species with OP Resistance | Economic Impact | Required Shift in Management Strategy |
| Cattle Ticks | Rhipicephalus (Boophilus) microplus | Increased livestock mortality/morbidity, reduced productivity, damage to hides. nih.govscielo.brresearchgate.net | Rotation of acaricides with different modes of action; use of anti-tick vaccines; pasture management. |
| Aphids | Myzus persicae (Green Peach Aphid) | Direct feeding damage, transmission of plant viruses, leading to significant yield reduction in various crops. ahdb.org.uk | Increased reliance on biological control; use of selective insecticides; crop rotation. ahdb.org.ukucanr.edu |
| Flies | Musca domestica (House Fly) | Nuisance to livestock, potential disease transmission, leading to reduced animal health and productivity. nih.gov | Improved sanitation and manure management; use of baits and traps; rotation with insecticides from different chemical classes. |
| Stored Product Pests | Tribolium castaneum (Red Flour Beetle) | Contamination and loss of stored grains and other food products. | Use of fumigants, controlled atmospheres (e.g., CO2), and improved storage hygiene. |
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Residue Analysis
Chromatography is the cornerstone of pesticide residue analysis, providing the necessary separation of target analytes from complex matrix components. For Bromophos-ethyl, both gas and liquid chromatography are extensively utilized.
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful and widely used technique for the analysis of this compound. hpst.cz Its high selectivity and sensitivity make it ideal for multi-residue methods, allowing for the simultaneous detection of numerous pesticides in a single run. restek.com The use of tandem mass spectrometry, particularly with selected reaction monitoring (SRM), significantly enhances specificity, which is crucial when analyzing complex matrices like food and environmental samples. restek.comthermofisher.com
In typical applications, a sample extract is injected into the GC system, where compounds are separated based on their volatility and interaction with the stationary phase of the analytical column. nih.gov Following separation, the analyte enters the mass spectrometer, where it is ionized, fragmented, and detected. The selection of specific precursor-to-product ion transitions for this compound provides a high degree of confidence in its identification and quantification, even at trace levels. gcms.cz Methods have been validated for this compound in diverse matrices such as red chili powder, rye grass hay, wheat, honey, and herbal juices. gcms.czlcms.czeurl-pesticides.euthermofisher.comlcms.cz For instance, a validated method for 148 pesticides in wheat matrix demonstrated a limit of quantitation (LOQ) for this compound at 0.005 mg/kg, with recoveries between 86% and 102%. thermofisher.com
Table 1: Examples of GC-MS/MS Parameters for this compound Detection
| Matrix | Precursor Ion (m/z) | Product Ions (m/z) | Retention Time (min) |
|---|---|---|---|
| Red Chili Powder | 358.90 | 302.90 | 10.518 |
| Rye Grass Hay | 358.9 | 302.9, 330.9 | 16.19 |
| Herbal Juices | 96.9 | 65.0, 78.9 | 7.78 |
| Wheat | Not Specified | Not Specified | 32.32 |
| Honey | 359 | 303, 331 | 17.55 |
This table is interactive. Data derived from multiple research findings. gcms.czlcms.czeurl-pesticides.euthermofisher.comrestek.com
While GC-MS/MS is a primary tool, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a complementary approach, particularly for pesticides that may be thermally labile or less volatile. This compound can be analyzed by both techniques, and the choice often depends on the specific requirements of the multi-residue method being employed. gcms.cz LC-MS/MS methods have been successfully developed and validated for the determination of this compound in matrices like red chili powder and rye grass hay. lcms.czeurl-pesticides.eu
In one multi-residue method for red chili powder, LC-MS/MS was used to quantify 146 pesticides, including this compound, which had a retention time of 10.518 minutes and a limit of quantitation (LOQ) of 0.010 mg/kg. lcms.cz Another study involving 12 insecticides in honey used solid-phase microextraction coupled with LC-MS (SPME-LC-MS) and found this compound contamination in some samples. tandfonline.comnih.gov The development of extensive pesticide libraries, containing optimized MRM transitions for hundreds of compounds including this compound, greatly facilitates rapid method development for LC-MS/MS applications. shimadzu.com
Table 2: Example of LC-MS/MS Parameters for this compound Detection
| Matrix | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
|---|---|---|---|
| Red Chili Powder | 358.90 | 302.90 | 16 |
This table is interactive. Data derived from a study on residual pesticides. lcms.cz
Sample Preparation and Extraction Techniques
Effective sample preparation is a critical prerequisite for accurate chromatographic analysis. The goal is to efficiently extract the target analyte from the sample matrix while minimizing co-extractives that can interfere with detection and quantification.
The QuEChERS method has become the most widely adopted sample preparation technique for pesticide residue analysis in food matrices. hpst.czthermofisher.com It involves an initial extraction step with an organic solvent (typically acetonitrile) and partitioning salts, followed by a cleanup step using dispersive solid-phase extraction (d-SPE). hpst.czlcms.cz This approach has been extensively validated for the analysis of this compound in a wide variety of samples, including fruits, vegetables, cereals, red chili powder, and honey. thermofisher.comeurl-pesticides.eurestek.comnih.gov
The standard QuEChERS protocol involves homogenizing the sample, adding acetonitrile (B52724) for extraction, and then adding a salt mixture (e.g., magnesium sulfate (B86663) and sodium acetate (B1210297) or sodium chloride) to induce phase separation and drive the pesticides into the organic layer. bgb-analytik.comdyadlabs.com The resulting supernatant is then subjected to a cleanup step. The simplicity, speed, and cost-effectiveness of QuEChERS make it highly suitable for high-throughput laboratories. bgb-analytik.com For example, a modified QuEChERS method coupled with GC-MS/MS has been successfully used to determine this compound residues in the complex matrix of dried citrus peel (chenpi). nih.gov
Solid-Phase Extraction (SPE) is a valuable technique for sample cleanup and concentration. In the context of this compound analysis, SPE can be used to isolate the analyte from aqueous samples or as a cleanup step for complex extracts. For instance, a method was developed using SPE with specific microbead adsorbents to extract eleven organophosphorus pesticides, including this compound, from water samples prior to GC-MS analysis. researchgate.net Another application used SPE with C18 cartridges for the determination of 67 pesticides in water. mn-net.com
Dispersive Solid-Phase Extraction (d-SPE) is the integral cleanup step in the QuEChERS methodology. hpst.cz After the initial extraction and partitioning, a portion of the acetonitrile supernatant is mixed with a combination of sorbents in a centrifuge tube. cabidigitallibrary.org Common sorbents include primary secondary amine (PSA) to remove sugars and fatty acids, graphitized carbon black (GCB) to remove pigments and sterols, and C18 to remove nonpolar interferences. lcms.cz The mixture is vortexed and centrifuged, and the cleaned supernatant is collected for analysis. This d-SPE step is crucial for reducing matrix effects and protecting the analytical instrumentation. cabidigitallibrary.orgthermofisher.com
Immunoassay Development and Application
Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), present a rapid, sensitive, and cost-effective screening alternative to chromatographic methods. researchgate.net A competitive ELISA has been specifically developed for the quantitative detection of this compound. researchgate.netacs.orgacs.org
The development process involved synthesizing specific haptens (small molecules that elicit an immune response only when attached to a large carrier like a protein) from this compound derivatives. nih.gov These haptens were then coupled to carrier proteins to immunize rabbits and produce polyclonal antibodies. researchgate.netacs.org Using these antibodies, two main ELISA formats were developed: an antigen-coated direct assay and an antibody-coated indirect assay. acs.orgnih.gov
The antigen-coated ELISA demonstrated a half-maximal inhibitory concentration (IC50) of 3.9 ng/mL and a detection limit of 0.3 ng/mL. researchgate.netresearchgate.netacs.org The antibody-coated format showed an IC50 of 6.5 ng/mL and a detection limit of 1.0 ng/mL. researchgate.netresearchgate.netacs.org A key aspect of this immunoassay's performance is its selectivity; the developed antibodies showed negligible cross-reactivity with other organophosphorus pesticides, with the minor exception of Bromophos-methyl and Chlorpyrifos (B1668852) in the antibody-coated assay. researchgate.netacs.org The assay proved effective in analyzing fortified crop and water samples, with recoveries ranging from 82% to 128%. researchgate.netacs.org
Table 3: Performance of Developed ELISAs for this compound
| ELISA Format | IC50 (ng/mL) | Detection Limit (ng/mL) |
|---|---|---|
| Antigen-Coated | 3.9 | 0.3 |
| Antibody-Coated | 6.5 | 1.0 |
This table is interactive. Data from a study on the development of an enzyme-linked immunosorbent assay. researchgate.netresearchgate.netacs.orgacs.orgnih.gov
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound
A competitive enzyme-linked immunosorbent assay (ELISA) has been developed for the quantitative analysis of this compound. nih.govacs.orgacs.org This immunochemical technique is valued for being a rapid and cost-effective screening method. researchgate.net The development process involves synthesizing haptens (small molecules that elicit an immune response only when attached to a large carrier such as a protein) derived from this compound. acs.orgresearchgate.net These haptens are then coupled to carrier proteins, like bovine serum albumin, to create immunogens for producing polyclonal antibodies in rabbits. nih.govacs.orgacs.org
Two main formats of the competitive ELISA have been established for this compound detection:
Antigen-Coated ELISA: In this format, microtiter plates are coated with a hapten-protein conjugate. The assay involves competition between the free this compound in the sample and the coated hapten for binding to a limited amount of specific antibody. One such assay demonstrated a 50% inhibition concentration (IC50) of 3.9 ng/mL and a detection limit of 0.3 ng/mL. nih.govacs.orgacs.org
Antibody-Coated ELISA: Here, the specific antibody is coated onto the microtiter plate. A known amount of enzyme-labeled this compound (enzyme tracer) and the sample are added. The free this compound in the sample competes with the enzyme tracer for the antibody binding sites. An antibody-coated ELISA developed for this compound showed an IC50 of 6.5 ng/mL and a detection limit of 1.0 ng/mL. nih.govacs.orgacs.org
These ELISA methods provide sensitivity that can be considerably higher than some traditional gas chromatography (GC) methods. acs.org
Cross-Reactivity Considerations in Immunological Assays
A critical aspect of immunoassay development is determining the specificity of the antibodies, which is assessed through cross-reactivity studies. nih.gov For this compound immunoassays, the polyclonal antibodies generated have shown high specificity. nih.govacs.orgacs.org
Testing against other organophosphorus pesticides revealed negligible cross-reactivity in most cases. nih.govacs.orgacs.org However, in the antibody-coated ELISA format, some cross-reactivity was observed with structurally similar insecticides, specifically bromophos-methyl and chlorpyrifos. nih.govacs.orgacs.org Another study on an ELISA for chlorpyrifos noted a cross-reactivity of 15.6% with this compound. researchgate.netresearchgate.net This highlights the importance of understanding the structural basis for antibody recognition to accurately interpret results, especially when analyzing samples that may contain multiple related pesticides. researchgate.net
Method Validation and Performance Parameters
To ensure the reliability and accuracy of analytical results, methods for quantifying this compound must undergo rigorous validation. This process evaluates several key performance parameters according to established guidelines, such as the SANTE guidelines for pesticide residue analysis. thermofisher.comlcms.czeurl-pesticides.eu
Linearity, Sensitivity (Limit of Quantitation), and Dynamic Range
Linearity: Analytical methods must demonstrate a linear relationship between the instrument response and the concentration of the analyte over a specified range. For this compound, methods like gas chromatography-tandem mass spectrometry (GC-MS/MS) have shown excellent linearity, with coefficients of determination (r²) typically greater than 0.99 over concentration ranges such as 0.05–2.0 μg/g in lanolin, 0.001–0.1 mg/kg in potato, and 1 to 50 μg/L in red chili powder. thermofisher.comlcms.cznih.gov Immunoassays also exhibit a defined dynamic range, which is the concentration range over which a quantifiable response is observed. nih.gov
Sensitivity (Limit of Quantitation): Sensitivity is determined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. For this compound, LOQs have been established at low levels in various matrices. For instance, a GC-Orbitrap MS method for potatoes reported an LOQ of 0.005 mg/kg. thermofisher.com In lanolin, the LOQ was found to be less than 0.1 μg/g using GC-MS/MS. nih.gov For herbal-based potions, the LOQ for this compound was significantly influenced by the matrix complexity, with values being more than 10 times higher in a more complex sample. analchemres.org
Below is a table summarizing the LOQ for this compound in different analytical methods and matrices.
| Analytical Method | Matrix | Limit of Quantitation (LOQ) |
| GC-MS/MS | Lanolin | < 0.1 µg/g |
| GC-Orbitrap MS | Potato | 0.005 mg/kg |
| GC-MS/MS | Red Chili Powder | 0.010 mg/kg |
| GC-MS/MS | Rice-based baby food | 0.0005 mg/kg |
| GC-MS/MS | Wolfberry | 0.46–6.37 µg/kg (range for multiple pesticides) |
Data sourced from references thermofisher.comlcms.czeurl-pesticides.eunih.govnih.gov
Accuracy (Recovery) and Precision (Repeatability, Reproducibility)
Accuracy: Accuracy is assessed by performing recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix and analyzed. The percentage of the spiked amount that is detected is the recovery. For this compound, acceptable recoveries, generally within the 70–120% range, have been reported across various methods and matrices. lcms.cznih.gov For example, recoveries in fortified crop and water samples using ELISA ranged from 82% to 128%. nih.govacs.org In lanolin, recoveries were between 83.5% and 104.1% using GC-MS/MS. nih.gov Analysis in potatoes showed recoveries of 106.81% at a 0.005 mg/kg spike level. thermofisher.com
Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For this compound, precision has been demonstrated to be well within acceptable limits (typically <20% RSD). thermofisher.com In lanolin analysis, the RSD was less than 12.5%. nih.gov For potato analysis, the RSD was 4% at a 0.005 mg/kg spike level. thermofisher.com
The table below presents recovery and precision data for this compound analysis.
| Matrix | Spiking Level | Analytical Method | Average Recovery (%) | Precision (%RSD) |
| Crops (fortified) | Not specified | ELISA | 82 - 128 | Not specified |
| Water (fortified) | Not specified | ELISA | 95 - 127 | Not specified |
| Lanolin | Not specified | GC-MS/MS | 83.5 - 104.1 | < 12.5 |
| Potato | 0.005 mg/kg | GC-Orbitrap MS | 106.81 | 4 |
| Red Chili Powder | 0.010 mg/kg | GC-MS/MS | 103.2 | 10.08 |
| Human Blood | 0.025 - 5.0 µg/g | HS-SPME-GC-MS | 70 - 95 (relative) | Not specified |
Data sourced from references nih.govacs.orgthermofisher.comlcms.cznih.govnih.gov
Matrix Effects and Specificity
Matrix Effects: When analyzing complex samples, co-extracted components from the matrix can interfere with the analysis, either enhancing or suppressing the analyte signal. nih.govsigmaaldrich.com This phenomenon, known as the matrix effect, is a significant consideration in chromatographic methods like GC-MS/MS. nih.govresearchgate.net For this compound, signal enhancement has been observed in matrices such as apples. thermofisher.com To compensate for these effects, matrix-matched calibration standards are commonly used, where the calibration standards are prepared in a blank matrix extract to mimic the conditions of the actual samples. nih.govsigmaaldrich.comresearchgate.net
Specificity: Specificity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components expected to be present. In immunoassays, specificity is determined by cross-reactivity testing, as discussed earlier. nih.gov In chromatographic methods like GC-MS/MS, specificity is achieved through the separation of compounds by the GC column and the selective detection of characteristic mass fragments (MRM transitions) by the mass spectrometer. lcms.czscispec.co.thnih.gov This high degree of specificity allows for the reliable identification and quantification of this compound even in complex mixtures. lcms.cz
Application of Analytical Methods in Environmental and Biological Matrices
The validated analytical methods are widely applied to monitor this compound residues in various samples.
Environmental Matrices: ELISA and GC-based methods are used to determine this compound levels in fortified crop and water samples. nih.govscientificlabs.co.uksigmaaldrich.com For instance, ELISA has been successfully applied to detect the insecticide in crops with recoveries ranging from 82% to 128% and in water with recoveries from 95% to 127%. acs.orgacs.org Analysis of different soil types (high moorland, sandy, and clay) has shown the persistence and degradation of this compound over time. inchem.org Methods like membrane-assisted solvent extraction combined with GC-MS have been applied to aqueous samples, including fruit juices, demonstrating recovery values between 47% and 100%. nih.gov
Biological Matrices: The detection of this compound in biological samples is critical for assessing exposure. A headspace solid-phase microextraction (HS-SPME) method coupled with GC-MS has been developed for the determination of 22 organophosphorus pesticides, including this compound, in human blood. nih.govoup.com This method showed linearity over a range of 0.025 to 5.0 µg/g and detection limits between 0.01 and 0.3 µg/g. nih.gov Furthermore, a GC-MS/MS method was developed and validated for the quantification of 14 organophosphorus pesticides, including this compound, in lanolin (wool wax), a substance with diverse applications in cosmetics and pharmaceuticals. nih.gov
Regulatory Science and Research Gaps
Evolution of Regulatory Frameworks for Organophosphate Pesticides
The regulatory landscape for organophosphate (OP) pesticides, a class to which bromophos-ethyl belongs, has undergone significant evolution. Initially, pesticide regulation in countries like the United States was based on the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Federal Food, Drug, and Cosmetic Act (FFDCA). nih.gov These early frameworks, however, were not always congruent in their language and approach. nih.gov
A major shift occurred with the introduction of the Food Quality Protection Act (FQPA) in the United States in 1996. nih.gov The FQPA amended the existing laws to mandate a more stringent, health-based standard for pesticides used in food. nih.gov A key innovation of the FQPA was the requirement for cumulative and aggregate exposure risk assessments. nih.gov Recognizing their common mechanism of toxicity as acetylcholinesterase inhibitors, organophosphates were the first class of pesticides to be reassessed under these new, stricter standards. nih.govwho.int This led to a more comprehensive evaluation that considered all non-occupational sources of exposure, with special consideration for the sensitivities of children. nih.govepa.gov
This evolution was not confined to the U.S. Other nations and international bodies also strengthened their regulatory approaches. For instance, the United Kingdom took steps to eliminate certain organophosphates from the market following findings of neuropsychiatric disorders in populations exposed to them. researchgate.net Globally, there has been a move towards greater harmonization of pesticide regulation, facilitated by organizations like the Food and Agriculture Organization (FAO), which promotes the implementation of the International Code of Conduct on Pesticide Management. fao.org This code encourages judicious selection and management of pesticides to safeguard human health and the environment. fao.org The development of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) by the United Nations further standardized hazard communication for substances like this compound. ipm-coalition.org These evolving frameworks reflect a growing international consensus on the need for rigorous, science-based evaluation and re-evaluation of pesticides, moving beyond simple toxicity assessments to consider cumulative risks and long-term environmental impacts. nih.govaphapublications.org
International Guidelines and Acceptable Daily Intake (ADI) Considerations
International bodies play a crucial role in setting safety benchmarks for pesticides like this compound. The Acceptable Daily Intake (ADI) is a key health-based guidance value, representing the amount of a substance that can be ingested daily over a lifetime without an appreciable health risk. For this compound, an ADI of 0.003 mg/kg of body weight per day was established by the Joint FAO/WHO Meeting on Pesticide Residues (JMPR) in 1975. europa.euherts.ac.uk
The World Health Organization (WHO) classifies pesticides by hazard based on their acute risk to health. who.int this compound is classified as moderately toxic. ontosight.ai This classification system is based on the toxicity of the technical compound and its formulations and serves as a guide for national registration authorities. who.int
Regulatory status varies significantly by jurisdiction. In the European Union, this compound is not an approved active substance for use in plant protection products, meaning it cannot be marketed or used in agriculture within the EU. europa.euherts.ac.uk Its availability status is generally considered obsolete in many regions, though it may still be available in some countries. herts.ac.uk For example, it has been registered for use in post-harvest grain treatment in Mexico and South Africa. inchem.org This patchwork of regulations highlights the differing national priorities and legislative frameworks governing pesticide use.
| Parameter | Value | Source |
| Acceptable Daily Intake (ADI) | 0.003 mg/kg bw/day | JMPR 1975 europa.eu |
| WHO Hazard Classification | Class II (Moderately Toxic) | researchgate.netontosight.ai |
| EU Regulatory Status | Not Approved | herts.ac.uk |
| IRAC MoA Class | 1B (Acetylcholinesterase inhibitor) | herts.ac.uk |
Identification of Key Research Gaps and Future Directions in this compound Studies
Despite its use for several decades, significant research gaps remain for this compound. Many of the early toxicological evaluations were conducted using standards that are now considered outdated or insufficient. inchem.org For example, early neurotoxicity studies in hens that suggested demyelination were later considered unsatisfactory. inchem.orgwho.int A 1972 WHO evaluation called for further studies to evaluate the significance of certain biochemical effects and their relevance to humans. inchem.org
Key areas where further research is needed include:
Modern Toxicological Assessment : There is a need for comprehensive re-evaluation of the toxicological profile of this compound using current, internationally accepted guidelines. This includes more robust studies on neurotoxicity and potential endocrine-disrupting effects. who.intscialert.net While some research has shown that this compound can induce estrogen receptor expression in fish, a deeper understanding of its endocrine disruption potential is required. scialert.net
Environmental Fate and Ecotoxicology : While it is known to be toxic to aquatic organisms and honeybees, more research is needed on its persistence, degradation pathways, and long-term impacts in different ecosystems. herts.ac.ukontosight.ai Studies have noted its persistence in soil and potential for water contamination, but the full extent of its environmental risk, particularly sublethal effects on non-target organisms, is not well characterized. ontosight.aidiva-portal.org The general lack of assessment of non-target effects is a recognized deficiency for botanical insecticides and biopesticides, and a similar gap exists for older synthetic compounds like this compound. mdpi.com
Exposure Assessment in Human Populations : In regions where this compound may still be in use, there is a lack of comprehensive human exposure data. nih.gov Most studies in regions like Latin America have been cross-sectional and have relied on indirect exposure assessment methods, highlighting a need for more robust epidemiological research with direct exposure measurements (e.g., biomarkers). nih.gov
Analytical Methodologies : While methods for detecting this compound exist, ongoing development is needed to improve recovery and sensitivity in complex matrices like water and food. researchgate.netmdpi.com
Future research should focus on filling these gaps to provide a more complete picture of the risks associated with this compound. This is particularly crucial for informing regulatory decisions in countries where its use may continue and for understanding the long-term environmental legacy of this obsolete insecticide. diva-portal.orgprof-research.com
Q & A
Basic Research Questions
Q. What are the key considerations for designing residue analysis studies for Bromophos-ethyl in agricultural products?
- Methodological Answer : Residue studies should incorporate supervised trials across diverse crops (e.g., corn, rapeseed) and livestock tissues, with sampling intervals aligned with degradation kinetics. For example, in corn, residues peaked at 0.05 mg/kg but declined to 0.02 mg/kg in rapeseed . Use validated extraction protocols (e.g., solvent selection based on this compound’s water solubility of 2 mg/kg ) and high-purity reference materials (e.g., 100 µg/ml in acetonitrile) to ensure analytical precision . Include controls for matrix effects in animal-derived products like milk, where residues varied between 0.01–1.13 mg/kg depending on post-treatment intervals .
Q. How should researchers address this compound’s solubility properties in environmental fate studies?
- Methodological Answer : Solubility (2 mg/kg in water ) influences bioavailability and degradation rates. Prioritize liquid chromatography-mass spectrometry (LC-MS) for aqueous matrices, and evaluate partitioning coefficients (e.g., log ) to predict soil adsorption. For field studies, correlate solubility with rainfall patterns to model runoff potential.
Q. What standardized analytical methods are recommended for detecting this compound in regulatory compliance studies?
- Methodological Answer : Gas chromatography (GC) with flame photometric detection (FPD) or tandem mass spectrometry (GC-MS/MS) is optimal for quantifying residues in plant and animal tissues . Cross-validate methods using certified reference materials (e.g., HPC Standards GmbH’s 100 µg/ml solution) to align with international regulatory thresholds, such as the 0.2 mg/kg limit in milk .
Advanced Research Questions
Q. How can contradictory toxicity data for this compound across rodent models be reconciled?
- Methodological Answer : Discrepancies in plasma cholinesterase inhibition (50% reduction in rats vs. transient effects in guinea pigs ) may arise from species-specific metabolic pathways. Design comparative studies with controlled variables:
- Uniform dosing (e.g., mg/kg body weight/day).
- Time-series sampling to track enzyme recovery post-exposure.
- Include liver microsome assays to quantify oxidative metabolism differences.
- Advanced models (e.g., organ-on-chip systems) could further elucidate neurotoxic mechanisms.
Q. What strategies resolve discrepancies in maximum residue limits (MRLs) for this compound across jurisdictions?
- Methodological Answer : Analyze supervised trial data against regional regulatory frameworks. For instance, the WHO’s MRL for sheep fat (13 mg/kg ) conflicts with stricter EU thresholds . Use probabilistic risk assessment models to harmonize limits, incorporating:
- Residue dissipation rates in target commodities.
- Dietary exposure estimates for vulnerable populations.
- Multi-residue screening to account for metabolite synergies.
Q. Which advanced techniques improve sensitivity in detecting this compound metabolites in environmental matrices?
- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) for non-targeted screening of metabolites like bromophos-oxon. Couple with stable isotope-labeled internal standards (e.g., -Bromophos-ethyl) to correct matrix effects in sludge or sediment samples . For degradation studies, use QSAR (Quantitative Structure-Activity Relationship) models to predict metabolite toxicity.
Data Interpretation & Regulatory Challenges
Q. How should researchers design studies to evaluate this compound’s bioaccumulation in food chains?
- Methodological Answer : Conduct longitudinal studies in livestock, measuring residues in adipose tissue (e.g., 28-day accumulation in sheep fat ). Use trophic magnification factors (TMFs) to assess biomagnification risks. Pair with molecular docking simulations to predict binding affinity with acetylcholinesterase isoforms.
Q. What methodologies validate the removal efficiency of this compound in water treatment processes?
- Methodological Answer : Simulate treatment scenarios (e.g., ozonation, activated carbon adsorption) using spiked water samples. Quantify degradation products via LC-MS/MS and assess toxicity using in vitro bioassays (e.g., cholinesterase inhibition assays). Reference solubility data to optimize adsorption kinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
